molecular formula C21H23NO4Se B14804431 Fmoc-|A-Homoselenomethionine

Fmoc-|A-Homoselenomethionine

Cat. No.: B14804431
M. Wt: 432.4 g/mol
InChI Key: UURRJGRFQWUBPG-CQSZACIVSA-N
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Description

Fmoc-|A-Homoselenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis. This compound is particularly interesting due to the presence of selenium, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-|A-Homoselenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is usually achieved by reacting selenomethionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-|A-Homoselenomethionine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: β-mercaptoethanol.

    Deprotection: Piperidine in DMF.

Major Products Formed

    Oxidation: Selenoxide, selenone.

    Reduction: Selenide.

    Deprotection: Free amino group.

Scientific Research Applications

Chemistry

Fmoc-|A-Homoselenomethionine is used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptides. This allows for the study of peptide-protein interactions and the structural determination of peptides using techniques like X-ray crystallography and NMR spectroscopy .

Biology

In biological research, selenium-containing amino acids like this compound are used to study the role of selenium in biological systems. Selenium is known to be an essential trace element with antioxidant properties and is involved in the function of various enzymes .

Medicine

Selenium’s antioxidant properties make it a candidate for therapeutic applications in diseases related to oxidative stress .

Industry

In the industrial sector, this compound can be used in the production of selenium-enriched supplements and functional foods. Selenium is an essential nutrient, and its incorporation into food products can help address selenium deficiency in populations .

Mechanism of Action

The mechanism of action of Fmoc-|A-Homoselenomethionine involves the incorporation of selenium into peptides and proteins. Selenium can replace sulfur in methionine, leading to the formation of selenomethionine. This substitution can affect the redox properties of the peptides and proteins, enhancing their antioxidant capabilities. Selenium-containing peptides can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. The Fmoc group allows for easy incorporation into peptides during SPPS, making it a valuable tool for researchers studying selenium’s role in biological systems .

Properties

Molecular Formula

C21H23NO4Se

Molecular Weight

432.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid

InChI

InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1

InChI Key

UURRJGRFQWUBPG-CQSZACIVSA-N

Isomeric SMILES

C[Se]CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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